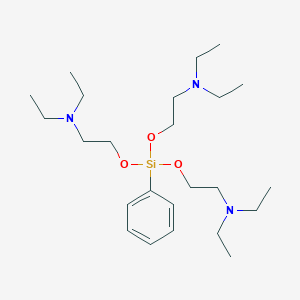
2-(Hydroxymethyl)anthraquinone
Descripción general
Descripción
2-(Hydroxymethyl)anthraquinone is a derivative of anthraquinone, a class of naturally occurring and synthetic organic compounds characterized by the anthraquinone skeleton, which consists of three fused benzene rings forming a quinone structure. This particular derivative is modified by the presence of a hydroxymethyl group at the second position of the anthraquinone structure. The modification of anthraquinones, such as the introduction of hydroxymethyl groups, has been studied for various applications, including their antineoplastic activities and interactions with biological systems .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies. For instance, the reaction of 1-hydroxyanthraquinones with formaldehyde in an alkaline medium leads to the formation of 2-hydroxymethyl-substituted 9,10-dihydroxyanthracenes, which can undergo intramolecular redox reactions to yield the desired anthraquinone derivatives . Additionally, the synthesis of related compounds with antineoplastic activity has been reported, where the presence of a hydroxymethyl group is a key structural feature for biological activity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the anthraquinone core with a hydroxymethyl group at the second position. The structure of such derivatives has been elucidated using spectroscopic methods and, in some cases, confirmed by synthesis . The presence of substituents like the hydroxymethyl group can significantly influence the physical, chemical, and biological properties of the anthraquinone derivatives.
Chemical Reactions Analysis
Anthraquinone derivatives, including those with hydroxymethyl groups, participate in various chemical reactions. These reactions can be influenced by the nature and position of the substituents on the anthraquinone ring. For example, the hydroxymethyl group can undergo further chemical transformations, such as oxidation or condensation with other molecules, leading to a diverse range of anthraquinone-based compounds with different properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the anthraquinone core and the specific substituents attached to it. The hydroxymethyl group, for instance, can affect the solubility, reactivity, and interaction of the molecule with biological targets. Studies have shown that the number and position of hydroxyl groups on the anthraquinone ring can significantly impact the biological activity, such as antiproliferative effects and the ability to inhibit DNA synthesis . Additionally, the interaction of anthraquinone derivatives with surfactant micelles has been studied to understand their potential to permeate biological membranes, which is crucial for their biological action .
Aplicaciones Científicas De Investigación
Anthraquinone Derivatives and Biological Properties
Anthraquinones, including derivatives like 2-(Hydroxymethyl)anthraquinone, exhibit diverse biological properties. Research indicates that anthraquinones can bind to DNA, suggesting potential applications in cancer treatment. A study by Yang et al. (2015) synthesized a new anthraquinone derivative, AODGlc, which showed binding properties towards DNA and exhibited potential for cancer cell interaction and treatment (Yang et al., 2015).
Anthraquinones in Dyeing Synthetic Fibers
Anthraquinones, including (Hydroxymethyl)anthraquinones, are valuable in dyeing synthetic fibers. Metwally's research in 1975 and 2007 demonstrated that these compounds can be used as alkylating agents for aromatic compounds in dyeing processes, providing diverse fastness properties (Metwally, 1975; Metwally, 2007).
Application in Radiosensitization
Hydroxy-9,10-anthraquinones, structurally similar to this compound, have been studied for their radiosensitizing properties. Research by Das and Mandal (2014) on Cu(II) complexes of hydroxy-9,10-anthraquinone showed effectiveness in modifying DNA in cells under low-dose γ radiation, suggesting potential applications in cancer treatment (Das & Mandal, 2014).
Photodegradation of Pollutants
2-Anthraquinone sulfonate, related to this compound, demonstrates the ability to photodegrade pollutants like methylene blue. Liu and Sun (2011) studied the photo-induced oxidative degradation process, indicating potential environmental applications (Liu & Sun, 2011).
Coordination Chemistry and Applications
The coordination chemistry of substituted anthraquinones has broad applications in self-assembled systems, coordination polymers, and metal-organic frameworks. Langdon-Jones and Pope (2014) discussed these applications, emphasizing the electronic and redox properties of anthraquinone species, including potential biological and chemosensing applications (Langdon-Jones & Pope, 2014).
Synthesis and Antibacterial Activity
Research on the synthesis of anthraquinone derivatives and their antibacterial activity has been conducted. Nurbayti et al. (2022) synthesized derivatives like 1,3,5,7-tetrahydroxy-9,10-anthraquinone, showing moderate antibacterial activity against various bacteria, indicating potential pharmaceutical applications (Nurbayti et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of 2-(Hydroxymethyl)anthraquinone (HMA) is the Toll-like receptor 4 (TLR4) and the NF-κB signaling pathway . TLR4 is a protein that plays a vital role in the immune system, particularly in the recognition of pathogens and the initiation of inflammatory responses .
Mode of Action
HMA interacts with its target, TLR4, and inhibits the activation of the NF-κB signaling pathway . This interaction results in a decrease in the production of inflammatory cytokines, such as TGF-β1, TNF-α, IL-6, and IL-1β . The inhibition of these cytokines reduces inflammation and oxidative stress .
Biochemical Pathways
HMA affects the TLR4-NF-κB pathway, which is crucial in the inflammatory response . By inhibiting the activation of this pathway, HMA reduces the production of inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating inflammation and oxidative stress .
Result of Action
The action of HMA leads to a significant reduction in inflammation and oxidative stress . It has been shown to attenuate lipopolysaccharide (LPS)-induced pulmonary edema, myeloperoxidase activity, and inflammatory cytokine production . Additionally, HMA has demonstrated antioxidative activity, raising the levels of SOD and GSH and depleting the MDA level in serum of ALI mice .
Action Environment
The action of HMA can be influenced by various environmental factors. For instance, the presence of light is necessary for HMA to act as a photoremovable protecting group (PRPG), allowing it to chemically cage certain compounds . .
Safety and Hazards
After handling 2-(Hydroxymethyl)anthraquinone, it is recommended to wash thoroughly. Contaminated clothing should be removed and washed before reuse. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .
Propiedades
IUPAC Name |
2-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKHAJGLEVKEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169278 | |
| Record name | 2-(Hydroxymethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17241-59-7 | |
| Record name | 2-(Hydroxymethyl)anthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017241597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




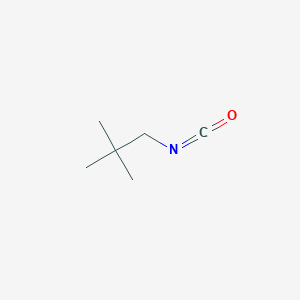
![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)
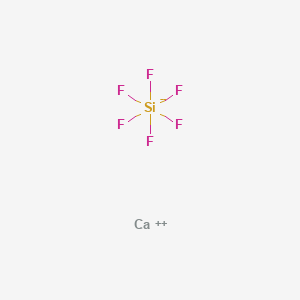

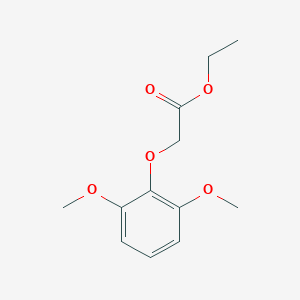
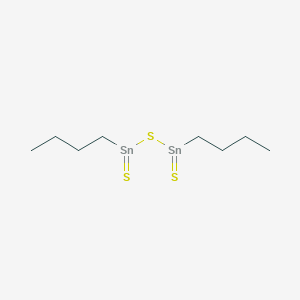
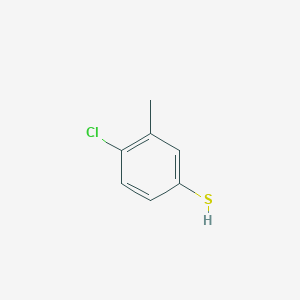

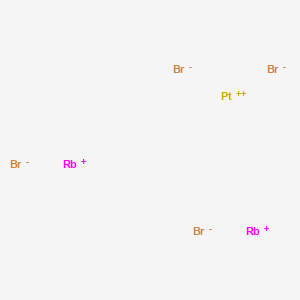

![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)

